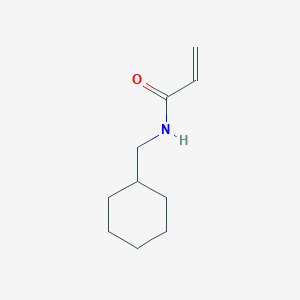

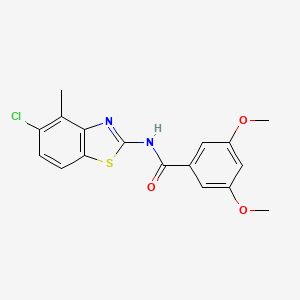

![molecular formula C13H13N3O2S2 B2767181 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide CAS No. 893997-21-2](/img/structure/B2767181.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide” is a compound that contains an imidazo[2,1-b]thiazole ring . Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives involves various strategies . These compounds were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The synthetic strategy involved linking three cores to afford an extended hydrophobic scaffold bearing a free NH group, a carbonyl moiety, and a lactone group .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Applications

Alpha-Adrenoceptor Agonism and Antagonism

- N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide, a compound structurally related to the specified chemical, demonstrates mixed pharmacological properties. It exhibits intrinsic activity as an α1A-adrenoceptor agonist, which could be valuable for stimulating smooth muscle in the urethra without causing blood pressure elevations, offering potential applications in treating conditions like stress urinary incontinence. This compound also shows antagonism at α1B- and α1D-adrenoceptor subtypes, indicating its utility in vascular research and potential therapeutic benefits in cardiovascular diseases (Buckner et al., 2002).

Cerebrovasodilation and Carbonic Anhydrase Inhibition

- Compounds within the imidazo[2,1-b]thiazole and sulfonamide families have been identified as carbonic anhydrase inhibitors, displaying anticonvulsant activities and cerebrovasodilatory effects. These properties suggest their potential in treating conditions that benefit from increased cerebral blood flow and reduced metabolic acidosis, contributing to their application in neurological research and therapy (Barnish et al., 1980).

Anticancer Activity

- New methods for synthesizing imidazo[2,1-b][1,3]thiazoles have been explored, showing moderate anticancer activity in kidney cancer cells, with potential applications in cancer research and therapy. These findings indicate that compounds within this chemical family may possess valuable anticancer properties, warranting further investigation for therapeutic development (Потиха & Броварец, 2020).

Antimicrobial and Antioxidant Properties

- Some novel imidazo[2,1-b]thiazole sulfides and sulfones have been synthesized and evaluated for their anthelmintic, anti-inflammatory, antimicrobial, and antioxidant activities. These compounds show promising results in these areas, suggesting their potential for development into therapeutic agents for treating infections and inflammation (Shetty, Khazi, & Ahn, 2010).

Zukünftige Richtungen

The future directions for “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide” and similar compounds could involve further exploration of their biological activities . The design, in silico ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles could be potential areas of future research .

Wirkmechanismus

Target of Action

The primary target of N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A . The disruption of these critical metabolic pathways leads to the inhibition of the growth and proliferation of Mtb .

Biochemical Pathways

The affected biochemical pathway is the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and coenzyme A. Coenzyme A is a vital cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .

Result of Action

The compound exhibits antimycobacterial activity . By inhibiting Pantothenate synthetase, it disrupts the biosynthesis of pantothenate and coenzyme A, leading to the inhibition of the growth and proliferation of Mtb . This results in a selective inhibition of Mtb over non-tuberculous mycobacteria .

Biochemische Analyse

Biochemical Properties

They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

The cellular effects of N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide are also not fully explored. Some imidazo[2,1-b]thiazole derivatives have shown significant activity against various cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Eigenschaften

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c1-2-20(17,18)15-11-5-3-4-10(8-11)12-9-16-6-7-19-13(16)14-12/h3-9,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPVBZARVLZFJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

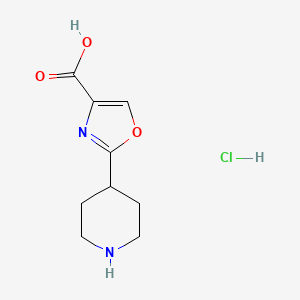

![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/no-structure.png)

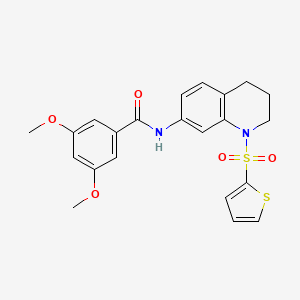

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2767103.png)

![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)

![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)

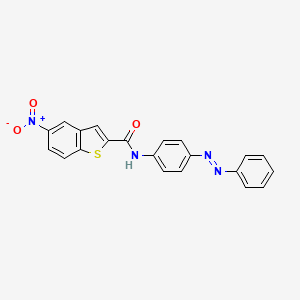

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2767119.png)

![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2767120.png)

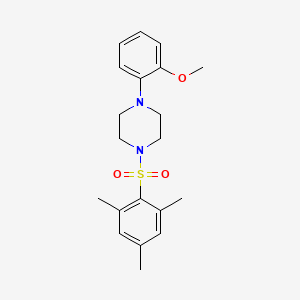

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)